molecular formula C12H14O4 B12846100 2-(4-Ethyl-2-formylphenoxy)propanoic acid

2-(4-Ethyl-2-formylphenoxy)propanoic acid

Katalognummer: B12846100
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: FXJOLAQBUKBMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethyl-2-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an ethyl group, a formyl group, and a propanoic acid moiety attached to a phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-2-formylphenoxy)propanoic acid typically involves the reaction of 4-ethyl-2-formylphenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethyl-2-formylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(4-Ethyl-2-formylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy ring can interact with hydrophobic pockets in proteins, affecting their function . The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

2-(4-Ethyl-2-formylphenoxy)propanoic acid can be compared with other similar compounds, such as:

    2-(4-Methyl-2-formylphenoxy)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Ethyl-2-hydroxyphenoxy)propanoic acid: Similar structure but with a hydroxy group instead of a formyl group.

    2-(4-Ethyl-2-nitrophenoxy)propanoic acid: Similar structure but with a nitro group instead of a formyl group.

Eigenschaften

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-(4-ethyl-2-formylphenoxy)propanoic acid

InChI

InChI=1S/C12H14O4/c1-3-9-4-5-11(10(6-9)7-13)16-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15)

InChI-Schlüssel

FXJOLAQBUKBMJT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)OC(C)C(=O)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.